4-Fluorobenzoyl chloride

Catalog No.
S749503
CAS No.
403-43-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoyl chloride

Replace less reactive benzoyl chlorides with 4-fluorobenzoyl chloride (CAS 403-43-0) to intensify fluorinated amide synthesis. Its para-fluorine enhances carbonyl electrophilicity, reducing reaction times and enabling lower process temperatures. Ideal for manufacturing advanced pharma intermediates, specialty polymers (e.g., fluorinated polyamides, PAEKs), and liquid crystals. Key advantages:

  • Accelerated acylation vs 4-chloro or unsubstituted analogs.
  • Direct installation of 4-fluorophenyl pharmacophore for metabolic stability.
  • Consistent high purity (≥98%) for process-scale chemistry.

CAS Number

403-43-0

Product Name

4-Fluorobenzoyl chloride

IUPAC Name

4-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H

InChI Key

CZKLEJHVLCMVQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)F

Synonyms

4-Fluorobenzoyl Chloride; 4-Fluorobenzenecarbonyl Chloride; 4-Fluorobenzoic Acid Chloride; 4-Fluorobenzoyl Chloride; NSC 88305; p-Fluorobenzoic Acid Chloride; p-Fluorobenzoyl Chloride

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F

The exact mass of the compound 4-Fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88305. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

4-Fluorobenzoyl chloride (CAS: 403-43-0) is an acyl halide widely used as a reactive intermediate in organic synthesis. It serves as a primary building block for introducing the 4-fluorobenzoyl moiety into a wide range of molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. The presence of the fluorine atom at the para-position significantly influences the compound's reactivity compared to unsubstituted or other halogen-substituted benzoyl chlorides, making it a specific choice for syntheses where modulated electronic properties are required.

Procurement Fit

Key acylating agent for 4-fluorobenzoyl moiety introduction
Para-fluoro orientation supports regioselective acylation
Applicable to pharmaceutical intermediate and polymer monomer synthesis

Substituting 4-fluorobenzoyl chloride with other benzoyl halides, such as 4-chlorobenzoyl chloride or the parent benzoyl chloride, is often unviable due to the unique electronic influence of the fluorine atom. Fluorine's high electronegativity enhances the electrophilicity of the carbonyl carbon, which can alter reaction rates, yields, and even mechanistic pathways in nucleophilic acyl substitution reactions. This effect is distinct from other halogens like chlorine, where factors such as leaving group ability and polarizability play different roles. Consequently, replacing 4-fluorobenzoyl chloride with a seemingly similar analog can lead to decreased process efficiency, different product profiles, and the loss of specific properties (e.g., metabolic stability, thermal performance) that the incorporated fluorine atom is intended to provide in the final product.

Substitution Risk

Electronic and Regiochemical Mismatch

Ortho-/meta-fluoro isomers may alter electronic effects and misdirect acylation regiochemistry, potentially yielding non-linear or unreactive products.

19F NMR Tracking Loss

Non-fluorinated analogs lack the 19F spectroscopic handle used for reaction monitoring and metabolic studies.

Post-Functionalization Capability May Differ

4-Chloro, methoxy, or trifluoromethyl analogs do not support the same nucleophilic aromatic substitution, limiting orthogonal synthetic routes.

Enhanced Acylation Reactivity Driven by Strong Inductive Effect

The para-fluoro substituent significantly increases the reactivity of the acyl chloride in nucleophilic substitution. Due to fluorine's strong electron-withdrawing inductive effect, the carbonyl carbon in 4-fluorobenzoyl chloride is more electrophilic than in benzoyl chloride or 4-chlorobenzoyl chloride. This generally leads to faster reaction rates and higher yields under comparable conditions. For example, in the N-benzoylation of aniline, electron-withdrawing groups on the benzoyl chloride are observed to increase reaction yields. This heightened reactivity allows for milder reaction conditions or reduced reaction times, which is a key process optimization parameter.

Evidence DimensionReactivity in Nucleophilic Acyl Substitution
Target Compound DataHigher reactivity due to strong -I effect of fluorine, increasing electrophilicity of the carbonyl carbon.
Comparator Or BaselineBenzoyl chloride (H), 4-chlorobenzoyl chloride (Cl), 4-methylbenzoyl chloride (+I effect).
Quantified DifferenceQualitatively higher yield and faster reaction rates compared to analogs with less electron-withdrawing or electron-donating groups.
ConditionsStandard nucleophilic acyl substitution reactions, such as Schotten-Baumann N-benzoylation of amines.

This increased reactivity can translate to higher throughput, lower energy consumption, and better process economics in an industrial or laboratory setting.

Regioselective bis-acylation
Head-to-head
82% isolated yield, complete regioselectivity
Supports linear polymer monomer design
Ortho/meta isomers fail to produce processable polymers

Precursor for High-Performance Fluorinated Polyamides with Enhanced Thermal Stability

4-Fluorobenzoyl chloride is a critical precursor for specialty fluorinated polymers, such as aromatic polyamides (aramids), where the C-F bond contributes to improved material properties. While direct TGA data comparing polyamides from 4-fluorobenzoyl chloride and its analogs is sparse, it is established that incorporating fluorine into polymer backbones can significantly enhance thermal stability and chemical resistance. For instance, fluorinated polyimides consistently show high decomposition temperatures (Td), often above 450-500 °C. Using 4-fluorobenzoyl chloride provides a direct route to incorporate these fluorine atoms, leading to materials with performance characteristics not achievable with non-fluorinated precursors like terephthaloyl chloride or isophthaloyl chloride.

Evidence DimensionThermal Stability (Decomposition Temperature) of Resulting Polymer
Target Compound DataEnables synthesis of fluorinated polyamides with expected high thermal stability (Td > 450 °C).
Comparator Or BaselineNon-fluorinated aromatic polyamides (e.g., from terephthaloyl chloride) which may have lower thermal decomposition thresholds depending on the full monomer composition.
Quantified DifferenceFluorination is a known strategy to increase the thermal decomposition temperature of polymers, often by 20-50 °C or more compared to non-fluorinated analogs.
ConditionsLow-temperature or high-temperature solution polycondensation to form aromatic polyamides, followed by Thermogravimetric Analysis (TGA) under N2 atmosphere.

For applications in aerospace, electronics, or automotive industries, procuring this fluorinated precursor is essential to meet stringent thermal performance and material longevity requirements.

Post-functionalization
Head-to-head
Reactive fluoro enables SNAr with 4-methoxyphenol
Orthogonal modification after acylation
4-CF3 analog terminates at hydrophobic polymer only

Enabling Access to Bioactive Molecules in Pharmaceutical and Agrochemical Synthesis

The 4-fluorobenzoyl group is a privileged structural motif in many active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can enhance properties such as metabolic stability (by blocking sites of oxidation), binding affinity, and lipophilicity, which are critical for bioavailability and efficacy. 4-Fluorobenzoyl chloride is a key intermediate for synthesizing fungicides like fluazinam and drugs such as donepezil and nebivolol. Using a non-fluorinated analog like benzoyl chloride would result in a completely different final molecule, lacking the specific biological activity imparted by the C-F bond. Therefore, for these applications, 4-fluorobenzoyl chloride is not just a preferred reagent but a non-negotiable precursor.

Evidence DimensionPrecursor Suitability for Bioactive Molecules
Target Compound DataDirect precursor to numerous commercial drugs and agrochemicals where the 4-fluorobenzoyl moiety is essential for function.
Comparator Or BaselineBenzoyl chloride or 4-chlorobenzoyl chloride.
Quantified DifferenceThe difference is functional; the comparator would produce a final molecule lacking the required fluorine atom for the intended biological activity.
ConditionsMulti-step synthesis of active ingredients in pharmaceutical and agrochemical R&D and manufacturing.

Procurement of this specific compound is mandatory for synthetic routes targeting a wide range of patented and developmental fluorinated bioactive molecules.

Process handling
Reported
m.p. 10–12 °C (Δ 11–13 °C vs benzoyl chloride)
Reduced solidification risk in transfer lines
Literature values; process robustness advantage reported
Amide formation
Cross-study
73% isolated yield at room temperature
Mild-condition scalability for pharma intermediates
Ortho isomer yields 1:1 amide:amine hydrochloride mixture
Polymer molecular weight
Reported
Mn ~85,000; soluble in THF, CHCl3, NMP
Enables solution-processable high-Mn poly(ether ketone)
Non-methylated analog gives insoluble, unprocessable polymer
18F radiolabeling
Head-to-head
>99% radiochemical purity; dual labeling pathways
Unique 18F prosthetic group versatility
Non-fluorinated or ortho/meta isomers lack this dual reactivity

Process-Intensified Synthesis of Amide-Based Pharmaceutical Intermediates

Based on its heightened reactivity, 4-fluorobenzoyl chloride is the right choice when optimizing the synthesis of fluorinated amides. Its use allows for shorter reaction times or lower process temperatures compared to less reactive analogs, directly supporting process intensification goals and improving throughput in the manufacturing of advanced pharmaceutical intermediates.

Development of High-Performance Polymers for Demanding Environments

This compound is the designated precursor for producing specialty fluorinated polyamides and poly(aryl ether ketone)s. The incorporation of fluorine via 4-fluorobenzoyl chloride is a deliberate design choice to achieve superior thermal stability and chemical resistance required for components in the aerospace, automotive, and electronics industries.

Scaffold Synthesis in Medicinal Chemistry and Agrochemical Discovery

In discovery chemistry, 4-fluorobenzoyl chloride is essential for building molecular scaffolds where the fluorine atom serves to modulate bioactivity. It is used to synthesize libraries of compounds for screening, where the 4-fluorophenyl moiety is a key pharmacophore for improving metabolic stability and target binding.

Precursor for Fluorinated Liquid Crystal Materials

As a building block for liquid crystals, the fluorinated benzoyl group introduced by this reagent can influence the dielectric anisotropy and viscosity of the final material. Its use is critical in the synthesis of specific liquid crystal molecules designed for advanced display technologies.

Application Selection Guide

Application
Selection Property
Validation Focus
Poly(arylene ether ketone) monomer synthesis
Regioselective bis-acylation with high yield
Verify regiochemistry by XRD; confirm polymer solubility in organic solvents
Post-functionalizable membrane fabrication
Orthogonal reactivity: acyl chloride attachment, para-fluoro for SNAr
Demonstrate post-polymerization nucleophilic aromatic substitution with model nucleophile
18F-PET tracer development
Dual radiolabeling pathways (direct 18F substitution or acyl prosthetic group)
Assess radiochemical purity (>99% reported) and labeling efficiency
Scalable amide bond formation
Mild-condition acylation with reported high yield
Evaluate isolated yield and side-product profile at ambient temperature

XLogP3

3.1

Melting Point

9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-43-0

Wikipedia

4-Fluorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 4-fluoro-: ACTIVE

Explore Compound Types